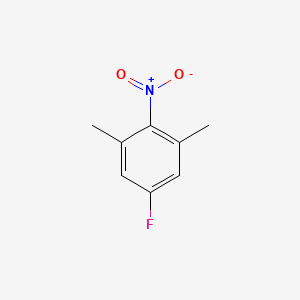

5-Fluoro-1,3-dimethyl-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-1,3-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPQDERPJHLWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505733 | |

| Record name | 5-Fluoro-1,3-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-12-8 | |

| Record name | 5-Fluoro-1,3-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-1,3-dimethyl-2-nitrobenzene chemical structure and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Fluoro-1,3-dimethyl-2-nitrobenzene (CAS No. 315-12-8), a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing within the pharmaceutical, agrochemical, and specialty chemical industries.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a benzene ring substituted with one fluorine atom, two methyl groups, and one nitro group.

IUPAC Name: this compound[1]

Synonyms: 2,6-Dimethyl-4-fluoronitrobenzene, 5-Fluoro-2-nitro-m-xylene

The structure is as follows:

Image Source: PubChem CID 12651353

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the table below. This information is crucial for reaction planning, safety assessment, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.16 g/mol | [1] |

| CAS Number | 315-12-8 | [1] |

| Appearance | Colorless to light yellow crystal or liquid | |

| Melting Point | 52-56 °C | |

| Boiling Point | 93-96 °C (at 14 Torr) | |

| Density | ~1.225 g/cm³ (Predicted) | |

| Flash Point | 94.8 °C | |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. |

Note: Some physical properties are predicted values and should be confirmed experimentally.

While specific spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are indicated to be available from various suppliers, precise, publicly available datasets are limited. Researchers are advised to acquire a Certificate of Analysis (CoA) from their supplier for detailed spectral information.

Experimental Protocols: Synthesis

This compound is a synthetic intermediate and not naturally occurring. A plausible and commonly employed method for the synthesis of substituted nitroaromatics is through the nitration of a corresponding substituted benzene.

Proposed Synthesis Route: Nitration of 4-Fluoro-m-xylene

This protocol is based on established procedures for the nitration of aromatic compounds.

Objective: To synthesize this compound by introducing a nitro group to 4-fluoro-m-xylene.

Reagents:

-

4-Fluoro-m-xylene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

-

Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring to form the nitrating mixture. Maintain the temperature below 10 °C.

-

Once the nitrating mixture is prepared, slowly add 4-fluoro-m-xylene dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 5-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

The crude product may precipitate or form an organic layer. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Applications in Drug Discovery and Development

Fluorinated nitroaromatic compounds like this compound are valuable building blocks in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the nitro group is a versatile functional handle that can be readily reduced to an amine for further synthetic transformations.

While specific signaling pathways involving this compound are not documented in publicly available literature, its structural motifs are common in pharmacologically active molecules. To illustrate its potential utility, the following sections describe the synthesis and mechanism of a known drug that utilizes a similar fluoronitrobenzene building block.

Illustrative Example: Synthesis of a Kinase Inhibitor

The following workflow demonstrates how a simple fluoronitrobenzene derivative can be a key starting material in the synthesis of a targeted cancer therapeutic, such as an Epidermal Growth Factor Receptor (EGFR) inhibitor.

Illustrative Example: EGFR Signaling Pathway Inhibition

Many kinase inhibitors target the EGFR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The diagram below illustrates how a synthesized inhibitor blocks this pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

References

CAS number for 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

An In-Depth Technical Guide to 5-Fluoro-1,3-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

This compound is a substituted nitroaromatic compound with significant utility as a chemical intermediate in the synthesis of complex organic molecules. Its CAS Registry Number is 315-12-8 .[1][2] The strategic placement of the fluoro, dimethyl, and nitro groups on the benzene ring creates a versatile scaffold for further chemical transformations. The electron-withdrawing nature of the nitro group, combined with the directing effects of the methyl and fluoro substituents, makes this molecule a valuable building block in medicinal chemistry and materials science.[3] Specifically, it serves as a precursor for developing novel pharmaceuticals, agrochemicals, and dyes where the unique electronic and steric properties imparted by its substituents are leveraged to achieve desired biological activity or material characteristics.[3]

This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol grounded in established chemical principles, safety considerations, and its applications in research and development.

Physicochemical and Spectroscopic Data

The accurate characterization of a chemical intermediate is fundamental to its successful application in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 315-12-8 | [1][2][4] |

| Molecular Formula | C₈H₈FNO₂ | [1][4] |

| Molecular Weight | 169.16 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-fluoro-2-nitro-m-xylene, 2,6-dimethyl-4-fluoronitrobenzene | [4] |

| Appearance | Colorless to light yellow crystal or liquid | [3] |

| Melting Point | ~20-22 °C | [3] |

| Boiling Point | ~208-210 °C | [3] |

| Density | ~1.253 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [3] |

Note: Physical properties such as melting and boiling points can vary slightly based on purity.

For unambiguous structural confirmation and purity assessment, standard analytical techniques are employed. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the connectivity of atoms and the specific isomeric structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the strong asymmetric and symmetric stretches of the nitro group (typically ~1520 cm⁻¹ and ~1340 cm⁻¹).

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

Synthesis Protocol: Electrophilic Aromatic Nitration

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution (EAS) nitration of 1-fluoro-3,5-dimethylbenzene. This reaction is a cornerstone of aromatic chemistry.

Causality and Mechanistic Insight

The core of this synthesis is the generation of the highly electrophilic nitronium ion (NO₂⁺). This is accomplished by reacting a strong nitric acid with an even stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

Mechanism: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is then attacked by the electron-rich π-system of the 1-fluoro-3,5-dimethylbenzene ring. The directing effects of the existing substituents are critical for the regioselectivity of this reaction. The two methyl groups are ortho-, para-directing and activating, while the fluorine atom is also ortho-, para-directing but deactivating. The substitution occurs at the C2 position, which is ortho to both methyl groups and meta to the fluorine, due to the powerful activating and directing influence of the two methyl groups sterically and electronically favoring this position.

The logical workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles for nitration reactions.[5] All work should be performed by trained personnel in a properly ventilated fume hood with appropriate personal protective equipment.

Reagents and Equipment:

-

1-fluoro-3,5-dimethylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 50 mL of concentrated sulfuric acid. Slowly, and with vigorous stirring, add 10 mL of fuming nitric acid via a dropping funnel, ensuring the temperature is maintained below 10 °C.

-

Substrate Addition: Once the nitrating mixture has cooled to 0-5 °C, begin the dropwise addition of 1-fluoro-3,5-dimethylbenzene (0.1 mol) over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for 1-2 hours.

-

Monitoring: The reaction progress should be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A yellow precipitate or oil should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazard Statements:

Handling Recommendations:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3]

-

Avoid inhalation of vapors and contact with skin and eyes.[3]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3]

-

In case of accidental exposure, seek immediate medical attention.[3]

The synthesis protocol involves the use of highly corrosive and oxidizing acids. Extreme caution must be exercised when preparing and using the nitrating mixture.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate. The nitro group can be readily reduced to an amine, which is a key functional group for a vast array of subsequent reactions in pharmaceutical synthesis, such as amide bond formation, sulfonylation, and diazotization. The fluorine atom can enhance metabolic stability, binding affinity, and the lipophilicity of a final drug candidate—a common strategy in modern drug design.

The logical transformation of this intermediate into a more functionalized building block is outlined below.

Caption: Key synthetic transformations of the title compound.

By leveraging these transformations, medicinal chemists can incorporate the 2,6-dimethyl-3-fluoroaniline moiety into larger, more complex molecules to explore new chemical space in the pursuit of novel therapeutic agents.

References

5-Fluoro-1,3-dimethyl-2-nitrobenzene molecular formula and weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key molecular properties of 5-Fluoro-1,3-dimethyl-2-nitrobenzene, a compound of interest in organic synthesis and as an intermediate for biologically active molecules. Due to its specific substitution pattern, this fluorinated nitroaromatic compound serves as a valuable building block in the development of pharmaceuticals, pesticides, and dyes.[1]

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value | Citations |

| Molecular Formula | C₈H₈FNO₂ | [1][2] |

| Molecular Weight | 169.16 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 315-12-8 |

Experimental Protocols

A general conceptual methodology would involve the nitration of 1-fluoro-3,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to ensure regioselectivity and minimize the formation of byproducts. One source describes a general preparation method involving the condensation of p-nitrofluorobenzene and acetamethylketone under alkaline conditions, followed by a carboxylic acid ester removal reaction to yield the final product.[1]

Conceptual Synthesis Pathway

The following diagram illustrates a conceptual workflow for the synthesis of this compound via the nitration of 1-fluoro-3,5-dimethylbenzene. This represents a standard approach for the synthesis of nitroaromatic compounds.

Caption: Conceptual workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to the Solubility Profile of 5-Fluoro-1,3-dimethyl-2-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Fluoro-1,3-dimethyl-2-nitrobenzene, a key intermediate in organic synthesis.[1] While specific quantitative solubility data is not extensively available in public literature, this document outlines the foundational principles governing its solubility, presents a detailed experimental protocol for the systematic determination of its solubility profile in a range of common organic solvents, and establishes a framework for the accurate reporting of such data. This guide is intended to be an essential resource for researchers and professionals in chemical synthesis, drug discovery, and materials science, enabling informed solvent selection for reaction, purification, and formulation processes.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₈H₈FNO₂.[1][2] It is characterized by a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group. These functional groups dictate its chemical reactivity and physical properties, including its solubility. Understanding the solubility of this compound is paramount for its application in various chemical processes, such as its use as a raw material and intermediate in the synthesis of biologically active compounds like pharmaceuticals, pesticides, and dyes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | [2][3] |

| Molecular Weight | 169.15 g/mol | [2] |

| CAS Number | 315-12-8 | [4][5] |

| Appearance | Colorless to light yellow crystal or liquid | [1] |

| Melting Point | Approx. 20-22 °C | [1] |

| Boiling Point | Approx. 208-210 °C | [1] |

| Density | Approx. 1.253 g/cm³ | [1] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process can be understood through thermodynamic principles, where the Gibbs free energy of dissolution (ΔG_sol) must be negative for spontaneous dissolution to occur.

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the energy change associated with the dissolution process. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the solute molecules become more disordered upon dissolution.

For this compound, the presence of the polar nitro group and the electronegative fluorine atom introduces dipole-dipole interactions. However, the aromatic ring and methyl groups contribute to its nonpolar character. Therefore, its solubility will be significant in solvents that can effectively interact with both the polar and nonpolar regions of the molecule. It is known to be soluble in organic solvents such as ethanol and dichloromethane.[1]

Experimental Determination of Solubility Profile

The following section provides a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a selection of organic solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

Solute: this compound (purity ≥ 98%)

-

Solvents: A range of analytical grade organic solvents with varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Experimental Workflow

The experimental workflow is designed to ensure that equilibrium is reached and that the measured concentration corresponds to the true solubility at the specified temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Clarification:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials to further pellet any suspended solid particles.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.45 µm solvent-compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with the appropriate solvent (or HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and back-calculate the original solubility in the solvent.

-

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Exemplary Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Heptane | 0.1 | [Experimental Data] | [Calculated Data] |

| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | 3.1 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] |

| Acetone | 5.1 | [Experimental Data] | [Calculated Data] |

| Ethanol | 5.2 | [Experimental Data] | [Calculated Data] |

| Methanol | 6.6 | [Experimental Data] | [Calculated Data] |

| Dimethyl Sulfoxide | 7.2 | [Experimental Data] | [Calculated Data] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[1]

-

Hazards: Toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[7]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By following the detailed experimental protocol outlined herein, researchers can generate reliable and reproducible solubility data, which is crucial for the effective use of this compound in synthesis, purification, and formulation. The principles and methodologies described are broadly applicable to the characterization of other organic compounds.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H8FNO2 | CID 12651353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 315-12-8 [chemicalbook.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Physicochemical Properties of 5-Fluoro-1,3-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the experimentally determined melting and boiling points for the compound 5-Fluoro-1,3-dimethyl-2-nitrobenzene (CAS No. 315-12-8). The information herein is compiled from various chemical data sources to support research and development activities.

Core Physicochemical Data

The melting and boiling points are critical parameters for the handling, purification, and application of chemical compounds. Below is a summary of the reported values for this compound.

Data Presentation

| Parameter | Reported Value | Source |

| Melting Point | 51.5-57.5 °C | [1][2] |

| 20-22 °C | ||

| Boiling Point | 208-210 °C |

It is important to note the discrepancy in the reported melting points. The value in the range of 51.5-57.5 °C is more frequently cited in chemical supplier specifications. This variation may be attributable to differences in the purity of the samples or the experimental conditions under which the measurements were taken. Researchers are advised to verify the melting point of their specific batch of the compound.

Experimental Protocols

While specific experimental procedures for the determination of the melting and boiling points of this compound are not detailed in the available literature, standard methodologies are described below.

Melting Point Determination

A common method for determining the melting point of a crystalline solid is using a melting point apparatus.

General Procedure:

-

A small, finely ground sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first liquid is observed and the temperature at which the entire sample has melted are recorded. This range is reported as the melting point.

-

The observation can be done manually through a magnified eyepiece or automatically with modern digital instruments.

Boiling Point Determination

The boiling point of a liquid is typically determined by distillation or by using a micro-boiling point method.

General Procedure (Micro Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The assembly is heated gently in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for researchers when encountering new or conflicting data for a compound's physical properties.

References

Spectroscopic Analysis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Fluoro-1,3-dimethyl-2-nitrobenzene (CAS No. 315-12-8; Chemical Formula: C₈H₈FNO₂). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy, alongside generalized experimental protocols applicable for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from analogous compounds and spectral databases.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | d (J ≈ 8.5 Hz) | 2H | H-4, H-6 (Aromatic) |

| ~2.35 | s | 6H | -CH₃ (at C1, C3) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-5 (C-F) |

| ~148 | C-2 (C-NO₂) |

| ~135 (d, ³JCF ≈ 7 Hz) | C-1, C-3 |

| ~115 (d, ²JCF ≈ 22 Hz) | C-4, C-6 |

| ~18 | -CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~1525 | Strong | N-O asymmetric stretch (nitro group) |

| ~1350 | Strong | N-O symmetric stretch (nitro group) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-F stretch |

| ~850 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 169 | 100 | [M]⁺ (Molecular Ion) |

| 152 | 40 | [M - OH]⁺ |

| 139 | 30 | [M - NO]⁺ |

| 123 | 60 | [M - NO₂]⁺ |

| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for a solid aromatic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, particularly for quaternary carbons.

2.2 Infrared (IR) Spectroscopy

A small amount of the solid sample is dissolved in a volatile solvent such as dichloromethane. A drop of this solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow of Spectroscopic Analysis.

Safety data sheet (SDS) for 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-1,3-dimethyl-2-nitrobenzene, a key chemical intermediate. The information is tailored for researchers and professionals in drug development, focusing on its chemical properties, synthesis, safety, and potential applications as a building block in the creation of bioactive molecules.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈FNO₂. Its chemical structure consists of a benzene ring with a fluorine atom, two methyl groups, and a nitro group attached.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 315-12-8 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.16 g/mol | [1] |

| Appearance | Colorless to light yellow crystal or liquid | |

| Melting Point | Approximately 20-22 °C | |

| Boiling Point | Approximately 208-210 °C | |

| Density | Approximately 1.253 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane |

Synthesis

While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis of this compound involves the nitration of 3,5-dimethylfluorobenzene. The following is a generalized experimental protocol based on established methods for the nitration of aromatic compounds.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the nitration of 3,5-dimethylfluorobenzene.

Reagents:

-

3,5-dimethylfluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured volume of concentrated sulfuric acid.

-

Cool the flask in an ice bath to maintain a temperature below 10°C.

-

Slowly add fuming nitric acid to the sulfuric acid with continuous stirring to create the nitrating mixture. Ensure the temperature remains below 10°C.

-

Once the nitrating mixture is prepared and cooled, slowly add 3,5-dimethylfluorobenzene dropwise to the mixture. The reaction is exothermic, so the addition rate should be controlled to keep the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Collect the crude product by vacuum filtration and wash it with cold distilled water until the washings are neutral to pH paper.

-

Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution.

-

Dissolve the crude product in a suitable organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer with distilled water to remove any water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by techniques such as vacuum distillation or column chromatography.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting. The following information is a summary of its known hazards and recommended handling procedures.

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Hazard Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

Experimental Protocol: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat, and in cases of potential splashing, a chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Handling and Storage:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing.

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge steam.

-

Store the container tightly closed in a dry, cool, and well-ventilated place.

-

Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Disposal:

-

This material and its container must be disposed of as hazardous waste.

-

Dispose of contents/container to an approved waste disposal plant.[2]

-

Do not let the chemical enter drains.

Potential Applications in Drug Development and Research

While there is limited direct research on the biological activity of this compound itself, its structure suggests its primary role as a chemical intermediate in the synthesis of more complex, potentially bioactive molecules.

As a Synthetic Building Block: The presence of a nitro group, a fluorine atom, and methyl groups on the benzene ring provides multiple sites for further chemical modification. The nitro group can be readily reduced to an amine, which is a key functional group in many pharmaceuticals. The fluorine atom can influence the pharmacokinetic and pharmacodynamic properties of a final compound, often enhancing metabolic stability and binding affinity. The methyl groups can also be functionalized or can provide steric bulk that may influence molecular interactions.

Inferred Biological Relevance:

-

Nitroaromatic Compounds: Many nitroaromatic compounds exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[3][4] The biological activity of these compounds is often linked to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[5]

-

Fluorinated Pharmaceuticals: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to improve properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[6]

Given these general principles, this compound could serve as a starting material for the synthesis of novel compounds with potential applications as:

-

Anticancer agents

-

Antimicrobial agents

-

Enzyme inhibitors

-

Probes for biological systems

Researchers can utilize this compound to explore structure-activity relationships by synthesizing a library of derivatives and evaluating their biological effects.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional laboratory safety training. All chemical handling should be performed by trained professionals in a controlled environment.

References

- 1. scbt.com [scbt.com]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

An In-depth Technical Guide on the Thermochemical Properties of 5-Fluoro-1,3-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Fluoro-1,3-dimethyl-2-nitrobenzene. Due to a lack of experimentally determined thermochemical data for this specific compound in publicly accessible literature, this document outlines the established experimental protocols for determining such properties, drawing parallels with methodologies used for structurally similar nitroaromatic compounds. This guide serves as a foundational resource for researchers aiming to characterize the thermodynamic stability and reactivity of this compound.

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 169.16 g/mol | Santa Cruz Biotechnology[1] |

| CAS Number | 315-12-8 | Santa Cruz Biotechnology[1] |

| Appearance | Colorless to light yellow crystal or liquid | ChemBK[2] |

| Melting Point | ~20-22 °C | ChemBK[2] |

| Boiling Point | ~208-210 °C | ChemBK[2] |

| Density | ~1.253 g/cm³ | ChemBK[2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | ChemBK[2] |

Experimental Protocols for Thermochemical Characterization

The determination of key thermochemical properties for a compound like this compound would involve a series of well-established experimental techniques. The following protocols are standard for nitroaromatic compounds.

Determination of the Standard Molar Enthalpy of Combustion (ΔcH°)

The standard molar enthalpy of combustion is a cornerstone for deriving the enthalpy of formation. It is determined with high precision using bomb calorimetry.

Methodology: Static Bomb Combustion Calorimetry

A static bomb calorimeter is suitable for CHON-containing compounds.[3]

-

Sample Preparation: A pellet of a precisely weighed sample (typically 0.5 - 1.0 g) of this compound is placed in a crucible within the combustion bomb. A known length of ignition wire is connected to the electrodes, with a portion of it in contact with the sample.

-

Bomb Charging: A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state and to absorb acidic gases. The bomb is then sealed and pressurized with high-purity oxygen to approximately 3 MPa.[3]

-

Calorimeter Assembly: The charged bomb is submerged in a known mass of water in the calorimeter's containment vessel. The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing an electric current through the wire. The temperature of the water surrounding the bomb is meticulously recorded at short intervals before, during, and after the combustion event until a steady final temperature is reached.

-

Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed. The liquid is titrated to determine the amount of nitric acid formed.[4] The unburned portion of the ignition wire is also measured.

-

Calculation: The heat capacity of the calorimeter (C_cal) is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The total heat released during the sample's combustion is calculated from the observed temperature change. Corrections are applied for the heat of ignition, the heat of combustion of the wire, and the heat of formation of nitric acid to determine the standard internal energy of combustion (Δ_c U°). The standard enthalpy of combustion (Δ_c H°) is then calculated using the relationship Δ_c H° = Δ_c U° + Δn_gas RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

Determination of the Standard Molar Enthalpy of Sublimation (ΔgcrH°)

The enthalpy of sublimation is required to convert the enthalpy of formation from the solid or liquid state to the gaseous state, which is often more useful for theoretical comparisons.

Methodology: Knudsen Effusion Mass Loss Method

This method is suitable for determining the vapor pressure of a substance as a function of temperature, from which the enthalpy of sublimation can be derived.

-

Apparatus: The Knudsen effusion method employs a small, heated cell containing the sample. The cell has a small orifice through which the substance can effuse into a high-vacuum chamber.

-

Procedure: A known mass of crystalline this compound is placed in the Knudsen cell. The cell is heated to a series of constant, precisely controlled temperatures.

-

Measurement: At each temperature, the rate of mass loss through the orifice is measured over a known period. This rate is directly proportional to the vapor pressure of the substance at that temperature.

-

Calculation: The vapor pressure (p) at each temperature (T) is calculated using the Knudsen equation. The Clausius-Clapeyron equation is then applied by plotting ln(p) versus 1/T. The slope of this line is equal to -ΔgcrH°/R, where R is the ideal gas constant. This allows for the determination of the standard molar enthalpy of sublimation.

Derivation of the Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation can be calculated from the experimentally determined standard molar enthalpies of combustion and sublimation using Hess's Law.

-

Solid Phase Enthalpy of Formation (ΔfH°(cr)) : This is calculated from the standard molar enthalpy of combustion (ΔcH°) and the known standard molar enthalpies of formation of the combustion products (CO₂(g), H₂O(l), and HF(aq)). The balanced combustion reaction for C₈H₈FNO₂ would be: C₈H₈FNO₂(s) + 8.75 O₂(g) → 8 CO₂(g) + 4 H₂O(l) + HF(aq) + 0.5 N₂(g) The enthalpy of formation of the compound is then derived from the relationship: ΔcH° = [8 * ΔfH°(CO₂, g) + 4 * ΔfH°(H₂O, l) + ΔfH°(HF, aq)] - [ΔfH°(C₈H₈FNO₂, cr)]

-

Gas Phase Enthalpy of Formation (ΔfH°(g)) : This is calculated by combining the enthalpy of formation in the crystalline phase with the enthalpy of sublimation: ΔfH°(g) = ΔfH°(cr) + ΔgcrH°

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of experiments and calculations required to determine the thermochemical properties of this compound.

Caption: Experimental workflow for determining thermochemical properties.

References

The Discovery of 5-Fluoro-1,3-dimethyl-2-nitrobenzene: A Historical and Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the historical literature concerning the initial discovery and synthesis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene. It offers a detailed examination of the early experimental protocols, quantitative data, and the synthetic pathway leading to this important fluorinated aromatic compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 5-fluoro-2-nitro-m-xylene, is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom into an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. Understanding the historical methods for the synthesis of such compounds provides valuable context for the development of modern synthetic strategies and the exploration of their structure-activity relationships. This guide delves into the seminal work that first described the preparation of this compound and its immediate precursor.

Historical Synthesis Pathway

The first documented synthesis of this compound was reported by P. W. Inward and W. H. Wheeler in their 1951 publication in the Journal of the Chemical Society. The synthesis is a two-step process starting from the commercially available 3,5-dimethylaniline (3,5-xylidine). The overall pathway involves the formation of the intermediate 3-fluoro-m-xylene via the Schiemann reaction, followed by nitration to yield the final product.

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the historical literature for the synthesis of 3-fluoro-m-xylene and its subsequent nitration to this compound.

Table 1: Synthesis of 3-Fluoro-m-xylene

| Starting Material | Reagents | Product | Yield (%) | Boiling Point (°C) | Reference |

| 3,5-Dimethylaniline | 1. NaNO₂, HCl 2. HBF₄ | 3-Fluoro-m-xylene | 55 | 145-146 | Newman, M. S.; Wise, R. M. J. Am. Chem. Soc.1949 , 71 (11), 3792–3793. |

Table 2: Synthesis of this compound

| Starting Material | Reagents | Product | Yield (%) | Boiling Point (°C at 11 mmHg) | Reference |

| 3-Fluoro-m-xylene | Fuming HNO₃, H₂SO₄ | This compound | 70 | 104 | Inward, P. W.; Wheeler, W. H. J. Chem. Soc.1951 , 272-274. |

Experimental Protocols

The following are detailed experimental methodologies derived from the historical literature. These protocols have been expanded to include standard laboratory practices for clarity and safety.

Synthesis of 3-Fluoro-m-xylene (Based on Newman and Wise, 1949)

This procedure outlines the preparation of the intermediate, 3-fluoro-m-xylene, from 3,5-dimethylaniline via the Schiemann reaction.

Figure 2: Experimental workflow for the synthesis of 3-Fluoro-m-xylene.

Methodology:

-

Diazotization: A solution of 3,5-dimethylaniline in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled aniline solution while maintaining the temperature below 10 °C to form the diazonium chloride solution.

-

Formation of Diazonium Fluoborate: Fluoboric acid (48%) is then added to the diazonium salt solution, which causes the precipitation of the diazonium fluoborate salt.

-

Isolation and Drying: The precipitated diazonium fluoborate is collected by filtration, washed with cold water, and then dried thoroughly.

-

Thermal Decomposition: The dry diazonium fluoborate salt is then heated gently, leading to its decomposition to 3-fluoro-m-xylene, nitrogen gas, and boron trifluoride. The product is collected by distillation.

-

Purification: The crude 3-fluoro-m-xylene is then purified by fractional distillation to yield the final product.

Synthesis of this compound (Based on Inward and Wheeler, 1951)

This procedure details the nitration of 3-fluoro-m-xylene to produce the final product.

Figure 3: Experimental workflow for the synthesis of this compound.

Methodology:

-

Preparation of Nitrating Mixture: A nitrating mixture is prepared by adding fuming nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: 3-Fluoro-m-xylene is added dropwise to the stirred nitrating mixture, ensuring the temperature is maintained at 0 °C.

-

Workup: After the addition is complete, the reaction mixture is stirred for a short period at 0 °C and then poured onto crushed ice.

-

Extraction and Washing: The product is extracted with diethyl ether. The ether layer is then washed successively with water, a dilute sodium carbonate solution, and finally with water again until the washings are neutral.

-

Drying and Solvent Removal: The ether solution is dried over anhydrous magnesium sulfate, and the ether is removed by distillation.

-

Purification: The residual oil is purified by vacuum distillation to give this compound as a pale yellow oil.

Conclusion

The historical synthesis of this compound, as documented in the mid-20th century, provides a foundational understanding of the preparation of fluorinated aromatic compounds. The methods, primarily the Schiemann reaction followed by electrophilic nitration, highlight the fundamental principles of organic synthesis that remain relevant today. This guide, by presenting the original data and detailed protocols, aims to equip modern researchers with the historical context and practical knowledge necessary for their work in chemical synthesis and drug discovery.

A Technical Guide to 5-Fluoro-1,3-dimethyl-2-nitrobenzene for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Fluoro-1,3-dimethyl-2-nitrobenzene, a key chemical intermediate with applications in medicinal chemistry. The content is tailored for researchers, scientists, and professionals involved in drug development, offering detailed information on its properties, synthesis, commercial availability, and its role in the synthesis of targeted therapeutics.

Chemical Properties and Commercial Availability

This compound is a substituted nitrobenzene with the CAS number 315-12-8. Its molecular formula is C₈H₈FNO₂, corresponding to a molecular weight of approximately 169.16 g/mol . This compound is a solid at room temperature, typically appearing as white to pale yellow crystals.

A variety of chemical suppliers offer this compound in research and bulk quantities. The purity of the commercially available compound generally ranges from 95% to over 98%.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 315-12-8 | [1][2] |

| Molecular Formula | C₈H₈FNO₂ | [1][2] |

| Molecular Weight | 169.16 g/mol | [1] |

| Appearance | White to pale yellow crystals | Thermo Scientific Chemicals |

| Melting Point | 52-57 °C | Thermo Scientific Chemicals |

| Purity | 95% - >98% | Advanced ChemBlocks, Thermo Scientific Chemicals |

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Quantity |

| Amerigo Scientific | Research Grade | Inquire |

| Thermo Scientific Chemicals | 98% | 1 g, 5 g |

| Santa Cruz Biotechnology | Research Grade | Inquire |

| Advanced ChemBlocks | 95.00% | Inquire |

| ChemicalBook | Varies by listing | Varies |

| BLDpharm | Research Grade | Inquire |

Synthesis and Spectroscopic Data

Proposed Experimental Protocol for Synthesis

Reaction: Nitration of 5-fluoro-m-xylene.

Reagents:

-

5-Fluoro-m-xylene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add fuming nitric acid to the cooled sulfuric acid to create the nitrating mixture, maintaining the temperature below 10°C.

-

In a separate flask, dissolve 5-fluoro-m-xylene in a minimal amount of dichloromethane.

-

Cool the 5-fluoro-m-xylene solution to 0°C.

-

Add the nitrating mixture dropwise to the solution of 5-fluoro-m-xylene, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Spectroscopic Data (Predicted)

While experimental spectra are not readily published, the expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of similar structures.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| CH₃ (C1, C3) | ~2.4 | ~15-20 |

| CH (C4) | ~7.2 (d, JHF ≈ 8 Hz) | ~115-120 (d, JCF ≈ 25 Hz) |

| CH (C6) | ~7.2 (d, JHF ≈ 8 Hz) | ~120-125 (d, JCF ≈ 5 Hz) |

| C-F (C5) | - | ~158-162 (d, JCF ≈ 250 Hz) |

| C-NO₂ (C2) | - | ~145-150 |

| C-CH₃ (C1, C3) | - | ~135-140 |

Application in Drug Development: Synthesis of CSNK1A1 Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of casein kinase 1 alpha 1 (CSNK1A1) inhibitors.[3] These inhibitors have shown potential in the treatment of certain cancers, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[3]

The general synthetic pathway involves the reaction of a derivative of this compound with a suitable heterocyclic partner. The nitro group is subsequently reduced to an amine, which is then typically acylated or used in a cyclization reaction to form the final active molecule.

Logical Workflow for the Synthesis of a CSNK1A1 Inhibitor

The following diagram illustrates the logical steps in which this compound is utilized to produce a hypothetical CSNK1A1 inhibitor.

Caption: Synthetic pathway from this compound.

Signaling Pathway Implication

The end-product synthesized from this compound targets the CSNK1A1 signaling pathway. CSNK1A1 is a serine/threonine kinase that plays a role in various cellular processes, and its dysregulation has been implicated in the pathology of certain cancers.

Caption: Inhibition of the CSNK1A1 signaling pathway.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS) provided by the supplier. Always consult the SDS before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene. This compound is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The protocol outlines the nitration of 1-fluoro-3,5-dimethylbenzene (5-fluoro-m-xylene) and includes information on materials, reaction conditions, purification, and characterization. Safety precautions and expected outcomes are also detailed to ensure a safe and efficient synthesis.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₈FNO₂.[1] Its structure, featuring a nitro group ortho to a fluorine atom and two methyl groups, makes it a versatile building block for introducing these functionalities into more complex molecules. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of derivative compounds, a feature of great interest in drug discovery. This document provides a representative method for its synthesis via electrophilic nitration of 1-fluoro-3,5-dimethylbenzene.

Physicochemical Properties and Safety Information

A summary of the key physical and chemical properties of this compound is provided in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈FNO₂ | [1][2][3] |

| Molecular Weight | 169.15 g/mol | [2][3] |

| Appearance | White to pale yellow crystals or powder | [4] |

| Melting Point | 51.5-57.5 °C | [4] |

| Boiling Point | Approx. 208-210 °C | [1] |

| Density | Approx. 1.253 g/cm³ | [1] |

| CAS Number | 315-12-8 | [2] |

Safety Precautions:

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with strong oxidizing agents.

Experimental Protocol: Synthesis of this compound

This protocol describes the nitration of 1-fluoro-3,5-dimethylbenzene. The reaction involves the use of a nitrating mixture of nitric acid and sulfuric acid.

Materials and Reagents

-

1-Fluoro-3,5-dimethylbenzene (≥98%)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water

-

Ice

Equipment

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Procedure

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Prepare this mixture immediately before use.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-fluoro-3,5-dimethylbenzene in a minimal amount of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 1-fluoro-3,5-dimethylbenzene over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice. The precipitated product can be collected by filtration or the mixture can be transferred to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution until the washing is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to afford a white to pale yellow crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm, two singlets for the methyl groups around 2.3-2.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm, methyl carbons around 15-20 ppm. |

| IR (Infrared) | Characteristic peaks for C-F stretching, aromatic C-H stretching, and strong asymmetric and symmetric stretching of the NO₂ group (approx. 1530 and 1350 cm⁻¹). |

| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 169.05. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Plausible Reaction Mechanism

Caption: Plausible mechanism for the electrophilic aromatic nitration.

References

Application Notes and Protocols for the Nitration of 2-Fluoro-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrophilic nitration of 2-fluoro-1,3-dimethylbenzene. The procedure, safety considerations, and expected outcomes are outlined to guide researchers in the synthesis of nitrated fluorinated aromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.

Introduction and Regioselectivity

The nitration of substituted benzene rings is a fundamental reaction in organic synthesis. The regiochemical outcome of this reaction is dictated by the electronic and steric effects of the substituents on the aromatic ring. In the case of 2-fluoro-1,3-dimethylbenzene, the substituents are a fluorine atom and two methyl groups.

-

Methyl groups (-CH₃): These are activating groups and are ortho, para-directors due to their electron-donating inductive and hyperconjugation effects.

-

Fluorine atom (-F): This is a deactivating group due to its strong electron-withdrawing inductive effect (-I), but it is also an ortho, para-director because of its electron-donating resonance effect (+M).[1] Due to the strong inductive effect at the ortho position, the para position is generally favored for substitution.[1]

Considering the directing effects of these groups on 2-fluoro-1,3-dimethylbenzene, the potential sites for nitration are the C4, C5, and C6 positions. The C4 position is para to the fluorine and ortho to both methyl groups. The C5 position is meta to the fluorine, para to the C1-methyl group, and ortho to the C3-methyl group. The C6 position is ortho to both the fluorine and the C1-methyl group.

The concerted directing effects of the two activating methyl groups, combined with steric considerations, strongly favor the substitution at the C5 position. This position is sterically accessible and is activated by being para to one methyl group and ortho to the other. Therefore, the major product expected from this reaction is 2-fluoro-1,3-dimethyl-5-nitrobenzene .[2][3][4]

Caption: Regioselectivity in the nitration of 2-fluoro-1,3-dimethylbenzene.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar aromatic compounds.

Materials and Equipment:

-

2-Fluoro-1,3-dimethylbenzene

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Safety Precautions:

-

Handle concentrated acids with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction is exothermic. Maintain the reaction temperature strictly below 10°C to prevent over-nitration and side reactions.

-

Nitrated organic compounds can be toxic and should be handled with care.

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a clean, dry flask, cool 15 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 5 mL of concentrated nitric acid dropwise to the cold sulfuric acid with constant stirring. Keep the mixture in the ice bath.

-

-

Reaction Setup:

-

In a 100 mL round-bottom flask, dissolve 2-fluoro-1,3-dimethylbenzene (see table for amount) in 20 mL of dichloromethane.

-

Cool the solution to 0°C in an ice bath with magnetic stirring.

-

-

Nitration Reaction:

-

Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-fluoro-1,3-dimethylbenzene over a period of 30-45 minutes.

-

Ensure the internal temperature of the reaction mixture does not exceed 10°C.

-

After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours.

-

-

Work-up:

-

Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with 2 x 20 mL of dichloromethane.

-

Combine the organic layers and wash sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure nitro-isomers.

-

Experimental Workflow

Caption: Experimental workflow for the nitration of 2-fluoro-1,3-dimethylbenzene.

Quantitative Data Summary

The following table summarizes the quantities of reagents and the expected yield for a typical reaction.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Molar Ratio |

| 2-Fluoro-1,3-dimethylbenzene | C₈H₉F | 124.16 | 5.00 | 40.27 | 1.0 |

| Nitric Acid (70%) | HNO₃ | 63.01 | 3.81 | 60.40 | 1.5 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 14.71 | 150.0 | 3.7 |

| Product: | |||||

| 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C₈H₈FNO₂ | 169.15 | 6.81 (Theo.) | 40.27 (Theo.) | - |

Note: The expected yield for this type of reaction is typically in the range of 70-85%. The theoretical yield is calculated based on 2-fluoro-1,3-dimethylbenzene as the limiting reagent.

Characterization of the Major Product

2-Fluoro-1,3-dimethyl-5-nitrobenzene

-

Appearance: Pale yellow solid or oil.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

~7.8 (s, 2H, Ar-H)

-

~2.4 (s, 6H, 2 x Ar-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

Aromatic carbons in the range of 115-160 ppm.

-

Methyl carbons around 20 ppm.

-

-

Mass Spectrometry (EI): m/z (%) = 169 (M⁺).

References

Application Notes and Protocols for 5-Fluoro-1,3-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a valuable chemical intermediate in organic synthesis. Its structure, featuring a nitro group ortho to two methyl groups and a fluorine atom, allows for versatile functionalization. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a suitable leaving group. Additionally, the nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of various aniline derivatives. These derivatives are important building blocks in the development of pharmaceuticals, agrochemicals, and dyes.[1]

This document provides detailed application notes and experimental protocols for two primary transformations of this compound: the reduction of the nitro group to form 4-fluoro-2,6-dimethylaniline and the nucleophilic aromatic substitution of the fluorine atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 315-12-8 | [2] |

| Molecular Formula | C₈H₈FNO₂ | [3] |

| Molecular Weight | 169.16 g/mol | [2] |

| Appearance | Colorless to light yellow crystal or liquid | [1] |

| Melting Point | 20-22 °C | [1] |

| Boiling Point | 208-210 °C | [1] |

| Density | ~1.253 g/cm³ | [1] |

Application Note 1: Synthesis of 4-Fluoro-2,6-dimethylaniline via Nitro Group Reduction

The reduction of the nitro group in this compound to an amine is a fundamental transformation that yields 4-fluoro-2,6-dimethylaniline, a valuable intermediate in medicinal chemistry.[4][5][6] This conversion can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[7]

Caption: Catalytic hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation

-

Preparation: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-